molecular formula C9H8N2O B568635 5-Acetyl-6-methylnicotinonitrile CAS No. 121348-16-1

5-Acetyl-6-methylnicotinonitrile

Cat. No.: B568635
CAS No.: 121348-16-1
M. Wt: 160.176
InChI Key: MNDQFJBOYXJYRZ-UHFFFAOYSA-N
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Description

5-Acetyl-6-methylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an acetyl group at the 5-position and a methyl group at the 6-position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methylnicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of cyanothioacetamide with acetylacetone under basic conditions. The reaction is carried out in the presence of sodium methoxide in methanol, followed by stirring at room temperature for one hour .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted nicotinonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Acetyl-6-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-chloro-6-methylnicotinonitrile
  • 5-Acetyl-2-benzylsulfanyl-6-methylnicotinonitrile

Uniqueness

5-Acetyl-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

5-acetyl-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQFJBOYXJYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276833
Record name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121348-16-1
Record name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121348-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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